molecular formula C14H11Br2NO2 B10976877 N-(2,4-dibromophenyl)-3-methoxybenzamide

N-(2,4-dibromophenyl)-3-methoxybenzamide

Cat. No.: B10976877
M. Wt: 385.05 g/mol
InChI Key: FHZINDAEVCZLKC-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)-3-methoxybenzamide (CAS: 540792-53-8, Molecular Formula: C₁₄H₁₁Br₂NO₂, Molecular Weight: 385.055 g/mol) is a halogenated benzamide derivative featuring a 3-methoxybenzamide core linked to a 2,4-dibromophenylamine group .

  • 3-Methoxy group: Enhances solubility and modulates electronic properties.
  • 2,4-Dibromophenyl group: Contributes to steric bulk and halogen bonding interactions, which may influence receptor binding or antimicrobial activity .

Properties

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H11Br2NO2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

FHZINDAEVCZLKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromophenyl)-3-methoxybenzamide typically involves the reaction of 2,4-dibromoaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-dibromophenyl)-3-methoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,4-dibromophenyl)-3-methoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for the creation of materials with desired properties.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Benzamide Aromatic Ring Substituents Molecular Weight (g/mol) Key Properties/Activities References
N-(2,4-Dibromophenyl)-3-methoxybenzamide 3-OCH₃ 2,4-Br₂ 385.055 Screening compound; potential antimicrobial
N-(2,4-Dibromophenyl)-3-methylbenzamide 3-CH₃ 2,4-Br₂ 369.05 Higher lipophilicity (logP ~3.5)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-(OCH₃)₃ 4-Br 396.21 Enhanced solubility; crystal structure with N-H···O hydrogen bonding
N-[2-(4-(3-Cyanopyridin-2-yl)piperazin-1-yl)ethyl]-3-methoxybenzamide 3-OCH₃ + piperazine-ethyl chain 3-CN-pyridine 406.45 D4 receptor ligand (Ki = 2.1 nM); CNS-penetrant

Key Observations :

  • Methoxy vs. Methyl : Replacing the 3-methoxy group with a methyl (as in N-(2,4-dibromophenyl)-3-methylbenzamide) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Halogenation Patterns on the Aromatic Ring

Table 2: Impact of Halogen Substituents
Compound Name Halogen Pattern Biological Activity References
This compound 2,4-Br₂ Antimicrobial (hypothesized)
N-(2,4-Dichlorophenyl)-3-methoxybenzamide 2,4-Cl₂ Antifungal; broader microbial target range
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide 3-Br + 2,4-Cl₂ Antibiofilm activity against Gram-positive bacteria

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance halogen bonding with biological targets compared to chlorine, but chlorine derivatives often exhibit broader antimicrobial spectra .
  • Positional Effects : 2,4-Dihalogenation (e.g., 2,4-Br₂ or 2,4-Cl₂) is common in bioactive compounds, as it balances steric effects and electronic withdrawal for optimal receptor interactions .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data
Compound Name logP Solubility (µg/mL) Target/Activity Selectivity/Notes References
This compound ~2.8 <10 (predicted) Unknown; screening compound Potential antimicrobial
N-[2-(4-(3-Cyanopyridin-2-yl)piperazin-1-yl)ethyl]-3-methoxybenzamide 2.37 >50 D4 receptor (Ki = 2.1 nM) >100-fold selectivity over D2/D3 receptors
Acylthiourea derivatives with 2,4-dibromophenyl 3.0–4.0 <20 Anti-biofilm (Pseudomonas aeruginosa) Synergistic effect with iodine/fluorine

Key Observations :

  • logP and CNS Penetration: Compounds with logP ~2–3 (e.g., D4 ligand in Table 3) often achieve optimal blood-brain barrier penetration, whereas higher logP (>3.5) may increase nonspecific binding .
  • Antimicrobial Activity : Dibromophenyl-containing acylthioureas show biofilm inhibition, suggesting that this compound may share similar mechanisms if tested .

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